Ceric iodate
Description
Significance in Advanced Materials Science
The primary significance of cerium(IV) iodate (B108269) in advanced materials science lies in its potential applications in various fields. The strong affinity between the hard Lewis acid Ce⁴⁺ and the hard Lewis base IO₃⁻ results in a compound with extremely low solubility in aqueous solutions, a property that is being explored for environmental remediation. sciengine.com Specifically, cerium-based materials are investigated for the selective capture of iodate anions, which is crucial for the treatment of radioactive waste from nuclear fuel reprocessing and medical applications. sciengine.comnso-journal.org
Furthermore, the broader family of metal iodates is recognized for its potential in nonlinear optical (NLO) applications. rsc.orguv.es Research into new crystalline forms and complex iodates containing cerium(IV) is driven by the need to expand the range of materials available for laser technology and other optical systems. rsc.org The thermal stability of some cerium(IV) iodate compounds also makes them interesting for applications requiring robust materials. rsc.org
Scope of Academic Inquiry for Cerium(IV) Iodate Systems
Academic inquiry into cerium(IV) iodate systems is multifaceted, covering a range of topics from fundamental synthesis and characterization to the exploration of novel applications. Key areas of research include:
Synthesis and Crystal Structure: Researchers are actively developing new methods, such as hydrothermal techniques, to synthesize novel cerium(IV) iodate compounds and their derivatives. rsc.orgrsc.org A significant focus is on determining their crystal structures using techniques like single-crystal and powder X-ray diffraction (XRD). iucr.orgrsc.org It is known that Ce(IO₃)₄ can exist in at least two polymorphic modifications: a centrosymmetric tetragonal form and a non-centrosymmetric rhombohedral form. iucr.orgrsc.org The cerium atom in these structures is typically coordinated by eight oxygen atoms, forming a distorted square antiprism. iucr.orgrsc.org
Physicochemical Properties: The extremely low solubility product constant of Ce(IO₃)₄ in aqueous solution (Ksp = 5 × 10⁻¹⁷) is a key characteristic driving research into its use as a sorbent. sciengine.com The thermal stability of related compounds, such as Cs₂Ce(IO₃)₆ which is stable up to 414 °C, is also an important area of investigation. rsc.orgrsc.org
Ion Exchange and Sorption: A significant portion of research is dedicated to the ion exchange and sorption properties of materials containing cerium(IV) and iodate. This includes the development of composite ion exchangers for the separation of metal ions and the selective removal of iodate from contaminated water sources. sciengine.comnso-journal.orgasianpubs.org
Advanced Materials Development: The exploration of cerium(IV) iodate within more complex systems, such as metal-organic frameworks (MOFs), is a burgeoning field. sciengine.comnso-journal.org Ce(IV)-based MOFs have shown exceptional capacity and selectivity for iodate removal, highlighting their potential for practical applications in radioactive waste management. sciengine.comnso-journal.org
Detailed Research Findings
Synthesis and Structural Analysis
The synthesis of cerium(IV) iodate and its related compounds can be achieved through various methods. Simple precipitation by reacting aqueous solutions of cerium sulfate (B86663) and sodium iodate, followed by recrystallization in nitric acid, has been used to obtain the centrosymmetric form of Ce(IO₃)₄. rsc.org Hydrothermal synthesis is another powerful technique, employed to create more complex structures like the novel cesium cerium(IV) iodate, Cs₂Ce(IO₃)₆, from reagents including CsF, CeO₂, H₅IO₆, and HIO₃ at elevated temperatures and pressures. rsc.orgrsc.org
The crystal structure of cerium(IV) iodate has been a subject of detailed study. The centrosymmetric polymorph crystallizes in the tetragonal space group P4₂/n. iucr.org In this structure, the cerium atoms are coordinated to eight oxygen atoms from the iodate groups, forming a distorted Archimedean antiprism. iucr.orgcapes.gov.br The I-O bond lengths within the iodate groups are approximately 1.78 Å, 1.83 Å, and 1.84 Å. iucr.org
A non-centrosymmetric modification of Ce(IO₃)₄ has also been synthesized hydrothermally and crystallizes in the rhombohedral space group R3c. rsc.org In this form, the CeO₈ polyhedra are more distorted. rsc.org The complex iodate Cs₂Ce(IO₃)₆ crystallizes in the monoclinic space group C2/c and features layers of [Ce(IO₃)₆]²⁻, where CeO₈ square antiprisms are linked by trigonal pyramidal IO₃⁻ groups. rsc.orgrsc.org
| Compound | Crystal System | Space Group | Key Structural Features |
| Ce(IO₃)₄ (CS) | Tetragonal | P4₂/n | Distorted Archimedes antiprism of CeO₈. iucr.orgcapes.gov.br |
| Ce(IO₃)₄ (NCS) | Rhombohedral | R3c | More distorted CeO₈ polyhedra. rsc.org |
| Cs₂Ce(IO₃)₆ | Monoclinic | C2/c | Layers of [Ce(IO₃)₆]²⁻ with CeO₈ square antiprisms. rsc.orgrsc.org |
Physicochemical Properties
The properties of cerium(IV) iodate are central to its research interest. Its very low solubility is a defining characteristic. sciengine.com The thermal behavior of related compounds has also been investigated. For instance, differential thermal analysis (DTA) of Cs₂Ce(IO₃)₆ shows high thermal stability in air up to 414 °C. rsc.orgrsc.org
| Property | Value | Compound |
| Solubility Product (Ksp) | 5 x 10⁻¹⁷ | Ce(IO₃)₄ sciengine.com |
| Molecular Weight | 839.73 g/mol | Ce(IO₃)₄ nih.gov |
| Thermal Stability | Stable up to 414 °C | Cs₂Ce(IO₃)₆ rsc.orgrsc.org |
Applications in Ion Exchange and Sorption
Cerium(IV) has been incorporated into various composite materials to create cation exchangers. For example, cerium(IV) iodoselenite has been synthesized and shown to be an effective ion exchanger, demonstrating high selectivity for lead (Pb²⁺) ions. asianpubs.org This material was found to be stable in various acidic and salt solutions. asianpubs.org
More recently, the focus has shifted to using cerium(IV) in metal-organic frameworks (MOFs) for anion capture. A Ce(IV)-based MOF, denoted as Ce(IV)-MOF-808, has demonstrated a remarkable ability to selectively remove iodate anions from aqueous solutions. sciengine.comnso-journal.org This material exhibits an exceptionally high adsorption capacity of 623 mg·g⁻¹ and a very high distribution coefficient (Kd) of 2.60 × 10⁶ mL·g⁻¹. sciengine.comnso-journal.org The exceptional performance is attributed to the strong coordination between the Ce(IV) clusters in the MOF and the iodate anions. sciengine.comnso-journal.org
| Material | Target Ion | Key Finding |
| Cerium(IV) iodoselenite | Pb²⁺ and other metal ions | High selectivity for Pb²⁺, useful for separations. asianpubs.org |
| Ce(IV)-MOF-808 | IO₃⁻ | Ultrahigh adsorption capacity (623 mg·g⁻¹) and excellent selectivity. sciengine.comnso-journal.org |
Structure
2D Structure
Properties
IUPAC Name |
cerium(4+);tetraiodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.4HIO3/c;4*2-1(3)4/h;4*(H,2,3,4)/q+4;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAMFFUTGNRTPE-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeI4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13813-99-5 | |
| Record name | Ceric iodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies for Cerium Iv Iodate Compounds
Hydrothermal Synthesis Routes
Hydrothermal synthesis is a prevalent technique for producing high-purity, crystalline cerium(IV) iodate (B108269) compounds. This method utilizes aqueous solutions in sealed vessels at elevated temperatures and pressures to facilitate the dissolution and recrystallization of materials that are sparingly soluble under ambient conditions.
Preparation of Cesium Cerium(IV) Iodates (e.g., Cs₂Ce(IO₃)₆)
A notable example of a cesium cerium(IV) iodate is Cs₂Ce(IO₃)₆, which has been successfully synthesized via a hydrothermal technique. rsc.orgresearchgate.net The process involves the reaction of cesium fluoride (B91410) (CsF), cerium(IV) oxide (CeO₂), periodic acid (H₅IO₆), and iodic acid (HIO₃) at 230°C. rsc.orgresearchgate.net This compound crystallizes in the monoclinic space group C2/c. rsc.org The resulting crystal structure is composed of CeO₈ square antiprisms that share vertices and edges with trigonal pyramidal IO₃⁻ groups, forming layers of [Ce(IO₃)₆]²⁻. rsc.org These layers are further stabilized by CsO₁₂ polyhedra located in the voids. rsc.org Thermal analysis indicates that Cs₂Ce(IO₃)₆ is stable in air up to 414°C. rsc.org
| Property | Value |
| Compound | Cs₂Ce(IO₃)₆ |
| Synthesis Method | Hydrothermal |
| Reactants | CsF, CeO₂, H₅IO₆, HIO₃ |
| Temperature | 230°C |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Thermal Stability | Up to 414°C |
Synthesis of Cerium(IV) Iodate Fluorides (e.g., Ce(IO₃)₂F₂·H₂O, Rb₂Ce(IO₃)₅F)
The integration of fluoride ions into the cerium(IV) iodate framework has led to the synthesis of novel cerium(IV) iodate fluorides. While specific synthesis details for Ce(IO₃)₂F₂·H₂O and Rb₂Ce(IO₃)₅F are not extensively documented in the provided search results, the synthesis of related mixed-anion cerium iodates like Ce(IO₃)₃F highlights the use of hydrothermal methods for creating these complex structures. The incorporation of different anionic groups, such as fluoride and iodate, allows for the rational design of materials with unique structural features.
General Hydrothermal Preparation of Cerium(IV) Iodates (e.g., Ce(IO₃)₄)
The general hydrothermal synthesis of cerium(IV) iodates, such as Ce(IO₃)₄, often involves the reaction of a Ce(IV) salt with an iodate source under hydrothermal conditions. For instance, CeO₂ powders have been prepared from various cerium salts, including cerium(IV) sulfate (B86663) and cerium(IV) ammonium (B1175870) sulfate, under hydrothermal conditions ranging from 120°C to 200°C for 5 to 40 hours. capes.gov.brresearchgate.net The starting cerium compound, temperature, and solution concentration significantly influence the crystal growth and particle size of the final product. capes.gov.brresearchgate.net Synthesizing CeO₂ from Ce(IV) salts at 180°C for 5 hours results in very fine particles. capes.gov.brresearchgate.net
Sol-Gel and Solution-Based Preparations
Sol-gel and other solution-based methods offer alternative routes to cerium(IV) iodate and related compounds, often yielding materials with high surface areas and tailored functionalities.
Synthesis of Biopolymer-Based Hybrid Cation Exchangers (e.g., Pectin (B1162225) Cerium(IV) Iodate)
A biopolymer-based hybrid cation exchanger, pectin cerium(IV) iodate (PcCeI), has been synthesized using a sol-gel method. researchgate.netdeswater.comtandfonline.com This process involves the combination of pectin with a cerium(IV) iodate solution. The resulting hybrid material, PcCeI, demonstrates a higher ion exchange capacity (1.80 meq/g) compared to the inorganic cerium(IV) iodate (CeI) (0.92 meq/g). researchgate.nettandfonline.com This synthesis approach highlights the potential for creating functional hybrid materials by integrating organic biopolymers with inorganic frameworks. researchgate.net
| Material | Synthesis Method | Ion Exchange Capacity (meq/g) |
| Pectin Cerium(IV) Iodate (PcCeI) | Sol-gel | 1.80 researchgate.nettandfonline.com |
| Cerium(IV) Iodate (CeI) | Sol-gel | 0.92 researchgate.nettandfonline.com |
Solvothermal Synthesis of Cerium(IV)-Based Metal-Organic Frameworks (e.g., Ce(IV)-MOF-808)
Cerium(IV)-based metal-organic frameworks (MOFs), such as Ce(IV)-MOF-808, are synthesized using solvothermal methods. researchgate.netsciengine.comacs.orgrsc.org This process typically involves heating a mixture of a cerium(IV) salt, such as ammonium cerium(IV) nitrate (B79036), and an organic linker, like 1,3,5-benzenetricarboxylic acid (H₃BTC), in a solvent system that often includes dimethylformamide (DMF) and a modulator like formic acid. researchgate.netsciengine.comrsc.org The reaction is carried out at temperatures around 100°C. sciengine.comrsc.org The resulting Ce(IV)-MOF-808, with the formula [Ce₆(μ₃-O)₄(μ₃-OH)₄(BTC)₂(OH)₆(H₂O)₆], features a structure where [Ce₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺ clusters are linked by the organic ligands. researchgate.netsciengine.com
| Parameter | Value |
| MOF | Ce(IV)-MOF-808 |
| Synthesis Method | Solvothermal |
| Metal Source | Ammonium Cerium(IV) Nitrate |
| Organic Linker | 1,3,5-Benzenetricarboxylic Acid (H₃BTC) |
| Solvent/Modulator | DMF, Formic Acid, H₂O |
| Temperature | 100°C |
| Reaction Time | 15 minutes |
Isolation of Intermediate-Valent Cerium(III)/Cerium(IV) Hydrolysis Products
In the synthesis of cerium iodates, the formation of hydrolysis products can lead to the isolation of compounds with mixed cerium oxidation states. A notable example involves the isolation of an all-Ce(IV) compound, Ce₂(IO₃)₆(O), and its partially protonated, intermediate-valent Ce(III)/Ce(IV) analogue, Ce₂(IO₃)₆(OH₀.₄₄). acs.org The characterization of these compounds has been accomplished through methods such as single-crystal X-ray diffraction, UV-vis diffuse reflectance spectroscopy, and magnetic susceptibility measurements. acs.org
The fundamental structure of these compounds features square antiprismatic cerium centers. These centers are interconnected by bridging iodate anions and a single bridging oxo anion. acs.org The critical distinction between the two compounds arises from the partial protonation of the bridging oxo atom in Ce₂(IO₃)₆(OH₀.₄₄). acs.org This protonation event induces a partial reduction of the cerium centers, resulting in a compound containing both Ce³⁺ and Ce⁴⁺ ions. This change in oxidation state is visually apparent, with the all-Ce(IV) compound, Ce₂(IO₃)₆(O), appearing as bright yellow crystals, while the intermediate-valent Ce₂(IO₃)₆(OH₀.₄₄) forms dark brown crystals. acs.org
The structural consequence of this protonation is a significant elongation of the Ce-O bond distance, which increases from 2.050(1) Å in the all-Ce(IV) compound to 2.212(2) Å in the mixed-valent species. acs.org Further confirmation of the intermediate-valent state in Ce₂(IO₃)₆(OH₀.₄₄) is provided by Ce L₃-edge X-ray Absorption Near Edge Structure (XANES) data. acs.org Bond valence sum calculations also support the presence of mixed oxidation states, yielding values of 4.00 for Ce₂(IO₃)₆(O) (assuming all Ce is Ce(IV)) and 3.46 for Ce₂(IO₃)₆(OH₀.₄₄). acs.org
The iodate anions within these structures exhibit two distinct binding modes. In one mode, the iodate anions bridge two cerium centers and possess one terminal oxygen atom. The I-O bond distances for these bridging iodates are very similar in both compounds, ranging from 1.786(2) to 1.843(2) Å in the Ce(IV) compound and from 1.790(6) to 1.844(5) Å in the mixed-valent compound, indicating no protonation of the terminal oxo atoms. acs.org
Table 1: Comparison of Crystallographic Data for Cerium Iodate Hydrolysis Products
| Parameter | Ce₂(IO₃)₆(O) | Ce₂(IO₃)₆(OH₀.₄₄) |
|---|---|---|
| Formula | Ce₂(IO₃)₆(O) | Ce₂(IO₃)₆(OH₀.₄₄) |
| Crystal Color | Bright Yellow | Dark Brown |
| Oxidation State | All Ce(IV) | Intermediate-valent Ce(III)/Ce(IV) |
| Ce-O Bond (bridging oxo) | 2.050(1) Å | 2.212(2) Å |
| Calculated Bond Valence Sum | 4.00 | 3.46 |
Data sourced from Sykora, R. E., et al. (2004). acs.org
Table 2: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| Ceric iodate | Ce(IO₃)₄ |
| Cerium(IV) iodate | Ce(IO₃)₄ |
| Cerium(III) iodate | Ce(IO₃)₃ |
| Cerium(IV) oxide | CeO₂ |
| Ceric ammonium nitrate | (NH₄)₂Ce(NO₃)₆ |
| Sodium iodate | NaIO₃ |
| Nitric acid | HNO₃ |
| Sodium hydroxide (B78521) | NaOH |
| Cerium iodate hydrolysis product 1 | Ce₂(IO₃)₆(O) |
Crystallography and Structural Elucidation of Cerium Iv Iodate Systems
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. This technique has been instrumental in characterizing various cerium(IV) iodate (B108269) systems, from simple salts to more complex mixed-anion and mixed-valence compounds.
The compound dicesium cerium hexacis-iodate, Cs₂Ce(IO₃)₆, is a notable example of a monoclinic cerium(IV) iodate. rsc.org It was successfully synthesized using a hydrothermal technique. rsc.orgrsc.org Structural analysis confirmed that it crystallizes in the monoclinic space group C2/c. rsc.orgrsc.org The crystal structure is composed of [Ce(IO₃)₆]²⁻ layers that are parallel to the ab plane. rsc.org Within these layers, the cerium atom is coordinated by eight oxygen atoms, forming a distorted tetragonal antiprism. rsc.org These antiprisms share their corners and edges with trigonal pyramidal IO₃⁻ groups. rsc.org The layers are further stabilized by CsO₁₂ polyhedra located in the voids. rsc.org Another monoclinic ceric iodate is the monohydrate form, Ce(IO₃)₄·H₂O, which crystallizes in the P2₁/n space group. iucr.org
Table 1: Crystallographic Data for Monoclinic Cerium(IV) Iodates
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
|---|---|---|---|---|---|---|---|---|
| Cesium this compound | Cs₂Ce(IO₃)₆ | Monoclinic | C2/c | 14.0652 | 8.1890 | 17.7211 | 103.601 | rsc.orgrsc.org |
The introduction of fluoride (B91410) ions into the cerium iodate framework can lead to the formation of noncentrosymmetric (NCS) crystal structures. An example from this group is Rb₂Ce(IO₃)₅F. iucr.org The combination of iodate groups with 4f-elements and fluoride has proven effective in creating NCS materials. iucr.org In many of these compounds, cerium iodate-fluoride layers are linked into three-dimensional structures by iodate groups. iucr.org Another related NCS compound, CeF₂(IO₃)₂, crystallizes in the orthorhombic space group Pna2₁. rsc.org Its structure features cerium atoms with a mixed coordination environment of six oxygen atoms and three fluorine atoms. rsc.org
The rational design of cerium iodates can be extended to include other anions, such as nitrate (B79036), leading to mixed-anion compounds with unique structural features. Two such compounds, Ce(IO₃)₃F and Ce(IO₃)₂(NO₃), have been synthesized and characterized. researchgate.net
The structure of Ce(IO₃)₃F is distinguished by a novel [Ce(IO₃)₃F] bilayer. researchgate.net In contrast, Ce(IO₃)₂(NO₃) features [Ce₃(IO₃)₆]³⁺ triple layers that are interconnected by planar nitrate (NO₃⁻) units. researchgate.net These examples demonstrate that the coordination chemistry of cerium allows for significant structural tuning by modulating the anionic functional building blocks. researchgate.net
Under certain synthesis conditions, particularly hydrothermal reactions in aqueous media, hydrolysis can occur, leading to the isolation of complex products. acs.orgacs.org Research has identified layered cerium iodates with the general formula Ce₂(IO₃)₆(OHₓ), where x can be approximately 0 or 0.44. acs.orgacs.orgosti.govrsc.org These compounds, specifically Ce₂(IO₃)₆(O) (where x ≈ 0) and Ce₂(IO₃)₆(OH₀.₄₄), crystallize in the orthorhombic space group Pnma. acs.orgacs.org
The structure of Ce₂(IO₃)₆(O) consists of Ce⁴⁺ centers bridged by iodate anions and a single bridging oxo anion. acs.orgacs.org In Ce₂(IO₃)₆(OH₀.₄₄), the bridging oxo atom is partially protonated. acs.orgacs.org This protonation causes a significant lengthening of the Ce-O bond and results in the partial reduction of cerium, creating an intermediate-valent compound containing both Ce³⁺ and Ce⁴⁺. acs.orgacs.org This change in oxidation state is visually apparent, with the formally all-Ce⁴⁺ compound appearing as bright yellow crystals, while the mixed-valence compound forms dark brown crystals. acs.org
Table 2: Crystallographic Data for Intermediate-Valent Cerium Iodate Hydrolysis Products (at 193 K)
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |
|---|---|---|---|---|---|---|---|
| This compound Oxide | Ce₂(IO₃)₆(O) | Orthorhombic | Pnma | 6.8297 | 16.6725 | 14.2487 | acs.org |
Anhydrous cerium(IV) iodate, Ce(IO₃)₄, crystallizes in the tetragonal system. iucr.orgcapes.gov.br Single-crystal X-ray diffraction studies have determined its space group to be P4₂/n. iucr.orgcapes.gov.br The structure features cerium atoms surrounded by eight oxygen atoms, which form a distorted Archimedes antiprism. iucr.orgcapes.gov.br The iodate groups act as bridges, with two of the three oxygen atoms in each IO₃⁻ group coordinating to cerium, while the third oxygen atom remains uncoordinated to a metal center. iucr.orgcapes.gov.br
Table 3: Crystallographic Data for Tetragonal Cerium(IV) Iodate
| Compound | Formula | Crystal System | Space Group | a (Å) | c (Å) | Ref. |
|---|---|---|---|---|---|---|
| This compound | Ce(IO₃)₄ | Tetragonal | P4₂/n | 9.90 | 5.32 | iucr.orgcapes.gov.br |
Structural Building Blocks and Coordination Geometries
The crystal structures of ceric iodates are built from recurring motifs and specific coordination environments around the metal center. The cerium(IV) ion typically exhibits a high coordination number, commonly eight or nine. rsc.orgiucr.orgacs.orgnih.gov
A frequent coordination geometry for Ce⁴⁺ is the square antiprism, where the cerium atom is surrounded by eight oxygen atoms. rsc.orgiucr.orgacs.orgacs.org This arrangement is observed in compounds like Cs₂Ce(IO₃)₆ and Ce(IO₃)₄. rsc.orgrsc.orgiucr.org Distorted Archimedes antiprisms are also common. iucr.orgiucr.org In some structures, such as cerium triiodate, Ce(IO₃)₃, the cerium atom is in a nine-coordinate environment, forming CeO₉ polyhedra. nih.gov
The iodate anion (IO₃⁻) itself is a fundamental building block, typically exhibiting a trigonal pyramidal geometry. rsc.orgrsc.org These pyramidal groups can be isolated or act as bridging ligands, linking cerium polyhedra to form one-dimensional chains, two-dimensional layers (like the [Ce(IO₃)₆]²⁻ layers in Cs₂Ce(IO₃)₆), or complex three-dimensional frameworks. rsc.orgnih.gov The flexibility of the iodate anion in its binding modes contributes significantly to the structural diversity of this compound compounds. acs.org
CeOₓ Polyhedra Coordination Environments
CeO₈ Square Antiprisms: In the crystal structure of Ce(IO₃)₄, the cerium atom is coordinated to eight oxygen atoms. iucr.orgcapes.gov.br These eight oxygens form a distorted Archimedes antiprism, also known as a square antiprism. iucr.orgcapes.gov.brwikipedia.org This coordination environment is a common feature in cerium(IV) iodates. For instance, in the compound Cs₂Ce(IO₃)₆, the cerium atom is also surrounded by eight oxygen atoms in a square antiprism arrangement. rsc.org The average distance between the cerium and oxygen atoms in Ce(IO₃)₄ is 2.33 Å. iucr.org
CeO₅F₄ Polyhedra: When fluoride ions are introduced into the cerium iodate structure, the coordination environment of the cerium atom can change. In the compound Ce(IO₃)₂F₂·H₂O, the cerium atom is coordinated to five oxygen atoms and four fluoride ions, forming a CeO₅F₄ polyhedron. researchgate.netresearchgate.net These polyhedra then link with isolated iodate groups to create one-dimensional infinite chains. researchgate.netresearchgate.net
The ability of cerium to adopt different coordination geometries, such as the CeO₈ and CeO₅F₄ polyhedra, highlights the versatility of its crystal chemistry and allows for the tuning of the material's properties by incorporating different anions. researchgate.net
IO₃⁻ Group Geometries and Linkages
The IO₃⁻ group typically forms a trigonal pyramid, with the iodine atom at the apex and three oxygen atoms forming the base. iucr.orgcapes.gov.bruv.es This geometry is a result of the stereochemically active lone pair of electrons on the iodine atom. uv.es
In Ce(IO₃)₄, there are three distinct I-O bond lengths within the iodate group: 1.78 Å, 1.84 Å, and 1.83 Å (all with an uncertainty of ±0.09 Å). iucr.orgcapes.gov.br Despite these variations, the iodate group is considered to have trigonal symmetry within the limits of experimental error. iucr.org Two of the three oxygen atoms in each iodate group are coordinated to a cerium atom, while the third oxygen atom is not directly bonded to cerium. iucr.orgcapes.gov.br
The table below summarizes the I-O bond lengths and O-I-O angles in Ce(IO₃)₄. iucr.org
| Bond/Angle | Measurement |
| I-O₁₁ | 1.78 Å (±0.09) |
| I-O₂₁ | 1.84 Å (±0.09) |
| I-O₃₁ | 1.83 Å (±0.09) |
| O₁-I-O₂ | 96.5° (±3.9) |
| O₁-I-O₃ | 104.8° (±3.9) |
| O₂-I-O₃ | 90.6° (±3.9) |
Data from Cromer and Larson, 1956.
Polyiodates and Bridging I-O-I Structures
While simple iodates contain isolated IO₃⁻ groups, more complex structures known as polyiodates can also form. These involve the linking of multiple iodine-oxygen polyhedra through bridging oxygen atoms, creating I-O-I bonds.
The formation of polyiodates is facilitated in some cases by hydrothermal synthesis conditions. For example, hydrothermal reactions in a phosphoric acid medium have been shown to promote the formation of rare-earth polyiodates. researchgate.netresearchgate.net In some compounds, distinct polyiodate groups like I₂O₅ and I₄O₁₁ have been observed. researchgate.net One example features a pentameric polyiodate anion, [I₅O₁₄]³⁻, which is composed of two IO₃ and three IO₄ polyhedra. researchgate.netresearchgate.net
Integration of Hybrid Anionic Functional Building Blocks
The properties of this compound systems can be modified by incorporating other anionic groups alongside the iodate ions. This strategy of using "hybrid anionic functional building blocks" allows for the rational design of new materials with tailored properties. researchgate.netresearchgate.net
For example, the introduction of fluoride (F⁻) or nitrate (NO₃⁻) anions can lead to new crystal structures with different dimensionalities and properties. researchgate.net In Ce(IO₃)₃F, a novel bilayer structure is formed, while Ce(IO₃)₂(NO₃) features triple layers linked by nitrate groups. researchgate.net The incorporation of sulfate (B86663) groups (SO₄²⁻) has also been explored, leading to the synthesis of Ce(IO₃)₂(SO₄). acs.org
This approach leverages the rich coordination chemistry of cerium, which can accommodate various anionic functional building blocks, thereby enabling the tuning of the final compound's structure and properties. researchgate.netresearchgate.net The combination of different anionic groups, such as the lone-pair-containing IO₃⁻ and the π-conjugated NO₃⁻, can have a synergistic effect on the material's properties. researchgate.net
Crystal Structure-Property Relationships
The specific arrangement of atoms and polyhedra in this compound compounds directly influences their macroscopic properties, particularly their optical characteristics.
The introduction of different anionic building blocks can significantly alter these properties. For instance, Ce(IO₃)₃F exhibits a large birefringence of 0.225 at a wavelength of 546 nm. researchgate.net Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light.
In another example, Ce(IO₃)₂(NO₃) displays a moderate second-harmonic generation (SHG) response, which is a nonlinear optical (NLO) effect where light of a certain frequency is converted to light with double that frequency. researchgate.net This compound also possesses a high laser-induced damage threshold, making it resistant to damage from high-intensity laser light. researchgate.net
The strategy of substituting anions has proven effective in enhancing the NLO properties of cerium iodates. By replacing some iodate groups with fluoride ions, the compound CeF₂(IO₃)₂ was created, which shows a significantly enhanced SHG response (8 times that of the standard NLO material KDP) and a larger bandgap compared to its parent compound, Ce(IO₃)₄. researchgate.net Similarly, the introduction of sulfate groups in Ce(IO₃)₂(SO₄) leads to a strong SHG effect and a large birefringence. acs.org
These examples demonstrate a clear relationship between the crystal structure and the resulting optical properties. The arrangement and orientation of the iodate groups, as well as the nature of the other integrated anions, play a crucial role in determining the NLO response and birefringence of the material. researchgate.net The highly distorted [CeO₈] polyhedra in some of these mixed-anion compounds, resulting from the different coordination environments of the various oxyanions, contribute to the optimized optical anisotropy and polarizability. acs.org
The table below summarizes the properties of several cerium(IV) iodate-based compounds.
| Compound | Key Structural Feature | Notable Property |
| Ce(IO₃)₄ | CeO₈ square antiprisms | Parent compound for derivatives |
| Ce(IO₃)₃F | [Ce(IO₃)₃F] bilayer | Large birefringence (0.225 @ 546 nm) researchgate.net |
| Ce(IO₃)₂(NO₃) | [Ce₃(IO₃)₆]³⁺ triple layers linked by NO₃⁻ | Moderate SHG response (1 × KDP); High laser damage threshold (22 × AgGaS₂) researchgate.net |
| CeF₂(IO₃)₂ | - | Enhanced SHG response (8 × KDP); Enlarged bandgap (2.90 eV) researchgate.net |
| Ce(IO₃)₂(SO₄) | Highly distorted [CeO₈] polyhedra | Strong SHG effect (3.5 × KDP); Significant birefringence (0.259 @ 546 nm) acs.org |
Spectroscopic Characterization Techniques for Cerium Iv Iodate Systems
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy provides valuable insights into the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of ceric iodate (B108269), IR analysis is crucial for identifying the vibrational modes of the iodate anion and the metal-oxygen bonds.
Assignment of Iodate Group Vibrational Modes
The IR spectrum of compounds containing the iodate group (IO₃⁻) is characterized by specific vibrational bands. For instance, the IR spectrum of cesium cerium(IV) iodate (Cs₂Ce(IO₃)₆) clearly displays bands corresponding to the iodate group. rsc.org These vibrations are a fundamental indicator of the presence of the iodate anion within the compound's structure.
Identification of Metal-Oxygen Bond Vibrations (e.g., Ce-O in MOFs)
The identification of metal-oxygen bond vibrations, particularly the cerium-oxygen (Ce-O) bond, is critical for understanding the coordination environment of the cerium ion. This is especially relevant in complex structures like metal-organic frameworks (MOFs).
In cerium-based MOFs, the Ce-O stretching vibrations typically appear in the lower frequency region of the IR spectrum, generally between 500 and 700 cm⁻¹. rsc.org For example, in a Ce(IV)-MOF-808, a peak at 556 cm⁻¹ is attributed to the tensile vibration of the Ce-O bond, confirming the coordination between the cerium ion and the organic linker. sciengine.comnso-journal.orgnso-journal.org The exact position of the Ce-O vibration can vary depending on the specific MOF structure. For instance, in MOF-808, the Ce-O vibration is observed at 572 cm⁻¹, while in UiO-66 and MOF-BTC, it appears at 516 cm⁻¹ and 539 cm⁻¹, respectively, indicating differences in the Ce-O bond distance and the coordination environment of the cerium atom in these frameworks. mdpi.com Other studies have reported the Ce-O stretching vibration at approximately 450 cm⁻¹ in cerium oxide nanoparticles and at 530 cm⁻¹ in Ce-MOFs synthesized with Ce³⁺ ions. researchgate.netfrontiersin.org
The following table summarizes the observed IR absorption bands for Ce-O vibrations in different cerium-containing materials.
| Material | Wavenumber (cm⁻¹) | Reference |
| Ce-MOF-808 | 572 | mdpi.com |
| Ce(IV)-MOF-808 | 556 | sciengine.comnso-journal.orgnso-journal.org |
| UiO-66 (Ce-based) | 516 | mdpi.com |
| MOF-BTC (Ce-based) | 539 | mdpi.com |
| CeO₂ Nanoparticles | 450 | researchgate.net |
| Ce-MOF (from Ce³⁺) | 530 | frontiersin.org |
| NH₂–Ce-MOF | 495 | acs.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Coordination Analysis
X-ray Photoelectron Spectroscopy is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. ceric-eric.eu It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. ceric-eric.eu
For cerium compounds, XPS is particularly useful for determining the oxidation state of cerium, which can exist as Ce³⁺ and Ce⁴⁺. rsc.orgthermofisher.com The Ce 3d spectrum is complex due to spin-orbit coupling and multiplet splitting, resulting in multiple peaks even for a single oxidation state. thermofisher.com A key indicator for differentiating the oxidation states is a peak at approximately 917 eV, which is characteristic of Ce⁴⁺ and absent in the spectrum of Ce³⁺. thermofisher.com
In the study of cerium-based MOFs for iodate capture, XPS analysis is instrumental. After the adsorption of iodate (IO₃⁻) by a Ce(IV)-MOF-808, new peaks corresponding to iodine's I 3d and I 4d orbitals appear in the XPS spectrum, confirming the successful capture of iodate. sciengine.comnso-journal.orgresearchgate.net Specifically, peaks around 624 eV and 54 eV are assigned to the I 3d and I 4d orbitals, respectively. sciengine.comnso-journal.orgresearchgate.net High-resolution scans of the I 3d region show the I 3d₅/₂ and I 3d₃/₂ peaks, further confirming the presence of iodate. sciengine.comnso-journal.orgnso-journal.org
Furthermore, analysis of the O 1s spectrum provides insight into the coordination mechanism. In the original Ce(IV)-MOF-808, the O 1s spectrum can be deconvoluted into peaks representing Ce-O-Ce, Ce-O-C, and Ce-OH bonds. nso-journal.org After iodate adsorption, a new peak corresponding to a Ce-O-I bond emerges, indicating that the iodate anion coordinates to the cerium center, often by replacing a weakly bound hydroxyl group. nso-journal.org This is supported by a decrease in the intensity of the Ce-OH peak. sciengine.comnso-journal.org
The table below presents the binding energies of different species observed in the XPS analysis of a Ce(IV)-MOF-808 before and after iodate adsorption.
| Species | Binding Energy (eV) | Reference |
| I 3d | ~624 | sciengine.comnso-journal.orgresearchgate.net |
| I 4d | ~54 | sciengine.comnso-journal.orgresearchgate.net |
| I 3d₅/₂ | 624.24 - 624.38 | sciengine.comnso-journal.orgnso-journal.org |
| I 3d₃/₂ | 635.73 - 635.80 | sciengine.comnso-journal.orgnso-journal.org |
| Ce-O-Ce | 529.46 | nso-journal.org |
| Ce-O-C | 531.25 | nso-journal.org |
| Ce-OH | 532.72 | nso-journal.org |
| Ce-O-I | 530.44 - 530.51 | nso-journal.org |
Computational and Theoretical Studies on Cerium Iv Iodates
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands as a cornerstone of modern computational materials science, enabling the accurate calculation of the electronic structure of materials. By solving the Kohn-Sham equations, DFT provides a framework to investigate various properties of cerium(IV) iodates, from their fundamental electronic characteristics to their potential for technological applications.
Theoretical studies on the electronic structure of cerium(IV) iodate (B108269) compounds, such as the recently synthesized rubidium cerium(IV) iodate fluoride (B91410), Rb₂Ce(IO₃)₅F, have provided valuable insights into their physical properties. DFT calculations have shown that Rb₂Ce(IO₃)₅F is a direct-gap semiconductor. The calculated band gap for this material is approximately 2.35 eV.
The analysis of the electronic band structure and the density of states (DOS) reveals the contributions of different atomic orbitals to the valence and conduction bands. In typical metal iodates, the top of the valence band is primarily formed by the O 2p and I 5p orbitals, while the bottom of the conduction band is composed of the empty orbitals of the metal cation, in this case, Ce 4f and 5d orbitals. The nature and width of the band gap are crucial in determining the optical and electronic properties of the material. A direct band gap, as predicted for Rb₂Ce(IO₃)₅F, is often desirable for optoelectronic applications.
The general procedure for calculating the band structure and density of states using DFT involves the following steps:
Structural Optimization: The crystal structure of the compound is optimized to find the ground-state geometry with the lowest total energy.
Self-Consistent Field (SCF) Calculation: The electron density and the effective potential are calculated iteratively until a self-consistent solution is reached.
Band Structure Calculation: The electronic band structure is then calculated along high-symmetry directions in the Brillouin zone.
Density of States (DOS) Calculation: The DOS and projected DOS (PDOS) are computed to understand the contribution of each element and orbital to the electronic states.
These calculations provide a theoretical foundation for understanding the experimentally observed properties and for predicting the potential of new cerium iodate materials.
A significant area of research for cerium(IV) iodates lies in their potential as nonlinear optical (NLO) materials. DFT calculations are instrumental in predicting and understanding the NLO properties, particularly the second-harmonic generation (SHG) response. The SHG phenomenon is observed in non-centrosymmetric (NCS) materials, where the polarization of the material responds nonlinearly to an incident electric field, resulting in the generation of light with twice the frequency of the incident light.
For instance, a new rare earth ternary iodate, Ce₂I₆O₁₈, has been shown to exhibit a strong SHG response, approximately 9 times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used NLO material. youtube.com Theoretical calculations for such materials involve determining the frequency-dependent dielectric tensor and the second-order susceptibility tensor (χ⁽²⁾).
The magnitude of the SHG response in metal iodates is closely linked to the arrangement and orientation of the [IO₃]⁻ pyramidal units. The stereochemically active lone pair of electrons on the iodine atom contributes significantly to the local dipole moment of the iodate group. If these local dipoles are aligned in a constructive manner within the crystal lattice, a large macroscopic SHG response can be achieved. DFT can be used to calculate the charge distribution and dipole moments, providing a quantitative understanding of the structure-property relationship.
Table of Predicted SHG Responses for Selected Iodates
| Compound | Predicted SHG Response (vs. KDP) |
|---|---|
| Ce₂I₆O₁₈ | ~9 |
| (H₃O)₂Ti(IO₃)₆ | 1.4 |
The key steps in this process are:
Initial Structure: The calculation starts with an initial guess for the crystal structure, which can be obtained from experimental data (e.g., X-ray diffraction) or from known structures of similar compounds.
Energy and Force Calculation: For the given atomic positions, the total energy of the system and the forces acting on each atom are calculated using DFT.
Geometry Relaxation: The atomic positions and/or the lattice parameters are adjusted to minimize the total energy. Various algorithms, such as the conjugate gradient or the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, are used for this purpose.
Convergence: The optimization process is continued until the changes in total energy, forces, and atomic displacements between successive steps fall below predefined convergence criteria.
Once the optimized structure is obtained, the calculated lattice parameters, bond lengths, and bond angles can be compared with experimental data to validate the accuracy of the computational method and the chosen exchange-correlation functional. This validation is a crucial step to ensure the reliability of the predictions for other properties of the material.
Role of Iodate Topology and Distribution in Nonlinear Optical (NLO) Responses
Computational studies have shown that for a material to exhibit a strong second-harmonic generation (SHG) response, the iodate groups must be arranged in a non-centrosymmetric fashion and their dipole moments should align constructively. DFT calculations can quantify the magnitude and direction of these dipole moments and correlate them with the crystal structure.
For instance, in some crystal structures, the iodate groups may be arranged in a way that their dipole moments cancel each other out, leading to a weak or zero SHG response, even if the individual iodate groups are highly polar. Conversely, a parallel alignment of the iodate pyramids can lead to a very large SHG response. The distribution and connectivity of these groups—whether they are isolated, form chains, layers, or three-dimensional networks—also significantly influence the NLO properties. Theoretical analysis of the structure-property relationships in different iodate families has demonstrated that the specific arrangement of the polar [IO₃]⁻ units is a key factor in designing new NLO materials. youtube.com
Bulk Modulus Determination via DFT (e.g., for Hg(IO₃)₂)
The determination of the bulk modulus from first-principles involves calculating the total energy of the crystal at several different volumes around the equilibrium volume. The resulting energy-volume data is then fitted to an equation of state (EOS), such as the Murnaghan or Birch-Murnaghan equation of state.
The Murnaghan equation of state is given by:
where:
E(V) is the total energy at volume V.
E₀ is the equilibrium total energy.
V₀ is the equilibrium volume.
K₀ is the bulk modulus at the equilibrium volume.
K'₀ is the pressure derivative of the bulk modulus.
The computational procedure is as follows:
Equilibrium Geometry: First, the crystal structure of Hg(IO₃)₂ would be fully optimized to find its equilibrium lattice parameters and atomic positions, which determine the equilibrium volume V₀.
Energy-Volume Calculations: A series of single-point energy calculations are performed for a range of volumes, typically by isotropically expanding and compressing the lattice around the equilibrium volume.
Fitting to an Equation of State: The calculated energy-volume data points are then fitted to the chosen equation of state (e.g., Murnaghan EOS) using a least-squares fitting procedure.
Extraction of Bulk Modulus: The fitting process yields the values of the equilibrium energy (E₀), equilibrium volume (V₀), bulk modulus (K₀), and its pressure derivative (K'₀).
This theoretical approach provides a reliable prediction of the bulk modulus, which can be compared with experimental data if available, and contributes to a comprehensive understanding of the mechanical properties of the material.
Reaction Mechanisms and Chemical Kinetics Involving Cerium Iv Iodate
Redox Reaction Pathways of Cerium(IV) and Iodide
The reaction between cerium(IV) and iodide ions is a classic example of a redox process, the kinetics of which are sensitive to various factors, including the presence of catalysts and the acidity of the medium.
Uncatalyzed Reaction Kinetics and Order Determination
In the absence of a catalyst, the oxidation of iodide ions by cerium(IV) exhibits complex kinetics. researchgate.net Studies have determined that the uncatalyzed reaction is of the 1.5 order with respect to the iodide ion concentration, first order in cerium(IV) concentration, and first order concerning the hydrogen ion concentration ([H⁺]). researchgate.net This indicates that the rate of the reaction is significantly influenced by the concentrations of all three species.
In some cases, particularly in sulfuric acid media, the reaction between cerium(IV) and iodide has been observed to have a first-order dependence on both cerium(IV) and iodide concentrations. researchgate.net Another study found the order with respect to iodide to be greater than unity, approximately 1.4. researchgate.net
Table 1: Reaction Order in Uncatalyzed Ce(IV)-Iodide Reaction
| Reactant | Reaction Order |
|---|---|
| Iodide (I⁻) | 1.5 researchgate.net or >1 (approx. 1.4) researchgate.net |
| Cerium(IV) (Ce(IV)) | 1 researchgate.netresearchgate.net |
Catalyzed Reaction Kinetics
The kinetics of the cerium(IV)-iodide reaction can be significantly altered by the presence of catalysts such as Ruthenium(III) (Ru(III)) and Osmium(VIII) (Os(VIII)). researchgate.net In reactions catalyzed by both Ru(III) and Os(VIII), the reaction order with respect to iodide remains at 1.5, and the order with respect to Ce(IV) and [H⁺] is one. researchgate.net Crucially, the reaction is also first order with respect to the concentration of both the Ru(III) and Os(VIII) catalysts. researchgate.net This demonstrates that the catalyst concentration plays a direct role in the rate-determining step of the catalyzed reaction pathway.
Table 2: Reaction Order in Catalyzed Ce(IV)-Iodide Reaction
| Reactant/Catalyst | Reaction Order |
|---|---|
| Iodide (I⁻) | 1.5 researchgate.net |
| Cerium(IV) (Ce(IV)) | 1 researchgate.net |
| Hydrogen Ion (H⁺) | 1 researchgate.net |
| Ruthenium(III) (Ru(III)) | 1 researchgate.net |
Influence of Acidity and Colloidal Cerium(IV) Species on Reaction Rates
The acidity of the reaction medium has a pronounced effect on the rate of the cerium(IV)-iodide reaction. An increase in sulfuric acid concentration has been shown to increase the reaction rate. researchgate.net The order with respect to the hydrogen ion concentration is often found to be less than unity, suggesting a complex, non-linear dependence. researchgate.netniscpr.res.in This effect of acidity suggests that hydrolyzed cerium(IV) species are more reactive than unhydrolyzed species. researchgate.net
In sulfate (B86663) media with a pH of approximately 3, a portion of the oxidation occurs very rapidly, while the remainder proceeds at a much slower rate. researchgate.net This observation is attributed to the presence of colloidal cerium(IV) species, which are believed to be responsible for the slow phase of the reaction. researchgate.net The fraction of the reaction that proceeds rapidly increases with increasing acidity. researchgate.net
Role of Cerium(IV) as a Catalyst in Oscillating Chemical Reactions (e.g., Briggs-Rauscher Reaction)
Cerium(IV) is a well-known catalyst in several oscillating chemical reactions, most notably the Belousov-Zhabotinsky (BZ) reaction and the Briggs-Rauscher (BR) reaction. researchgate.netrsc.orgwikidoc.orgwikipedia.orgwikipedia.org These reactions are characterized by periodic changes in the concentrations of intermediate species, often leading to visible color changes in the solution. wikipedia.orgwikipedia.org
In the BZ reaction, the oscillation involves the cerium(IV) ions being reduced to cerium(III) ions by an organic substrate (like malonic acid), and then re-oxidized back to cerium(IV) by bromate (B103136) ions. wikidoc.orgwikipedia.org This catalytic cycle drives the oscillatory behavior. aimsciences.org
Cerium ions can also replace manganese as the catalyst in the Briggs-Rauscher reaction. researchgate.netznaturforsch.comresearchgate.net The BR reaction is a free-radical based process where the kinetics of formation of different iodine species lead to oscillations. researchgate.net Both Ce(III) and Ce(IV) are effective catalysts in the BR reaction. znaturforsch.comresearchgate.netznaturforsch.com However, when using cerium as a catalyst in perchloric acid (HClO₄), cerium iodate (B108269) may precipitate. znaturforsch.comresearchgate.netznaturforsch.com For this reason, sulfuric acid (H₂SO₄) is typically used as the acidic medium. znaturforsch.comresearchgate.netznaturforsch.com
Stabilization of Cerium(IV) in the Presence of Iodide Ligands and Lewis Acidity Effects
The tetravalent state of cerium is highly oxidizing, and Ce(IV) iodides are generally unstable due to the tendency of Ce(IV) to be reduced by the iodide ion. warwick.ac.uknih.gov However, the stability of cerium(IV) can be remarkably enhanced by the coordination of specific ligands.
Research has shown that the use of triamidoamine ligands can stabilize cerium(IV) to an unusual degree, even in the presence of an iodide ligand. warwick.ac.uk This stabilization is attributed to the exceptionally high Lewis acidity of the cerium center, which is a consequence of the facial coordination geometry enforced by the ligand. warwick.ac.uk This high Lewis acidity, rather than any inherent electrochemical properties, is considered the primary factor in stabilizing the Ce(IV) oxidation state. warwick.ac.uk The formation of strong bonds between cerium and the donor atoms of the ligand overcomes the unfavorable electrochemical potential for the oxidation of Ce(III). warwick.ac.uk
Precipitation Phenomena and Solution Chemistry of Cerium Iv Iodate
Crystallization and Precipitation Kinetics of Cerium Iodates
The formation of cerium iodate (B108269) precipitates is a process that has been harnessed for the separation of cerium from other rare earth elements. acs.orgosti.gov The kinetics of this process, from initial nucleation to crystal growth, are central to its effectiveness.
Research into the crystallization of cerium-based compounds provides insights into the mechanisms at play. For instance, the spontaneous hydrolysis of cerium(IV) ammonium (B1175870) nitrate (B79036) in aqueous solutions at room temperature leads to the formation of a stable sol of cerium oxide nanoparticles. rsc.org Electron microscopy reveals that highly crystalline cerium oxide particles, several nanometers in diameter, form from amorphous precursors of a similar size. rsc.org This process is observable through changes in UV-visible absorption spectra as the solution ages. rsc.org A significant finding is the large solvent kinetic isotope effect, where the formation of cerium oxide nanocrystals is approximately ten times slower in heavy water (D₂O) compared to regular water (H₂O). rsc.org This suggests that a proton transfer reaction, specifically the conversion of hydroxy to oxo bridges, is the rate-determining step in the crystallization process. rsc.org
While this research focuses on cerium oxide, the principles of hydrolysis and subsequent crystallization are relevant to the formation of other cerium(IV) compounds like ceric iodate. The precipitation of this compound can be initiated by mixing a solution of a soluble cerium(IV) salt with a solution containing iodate ions. sci-hub.se The resulting precipitate can then be separated and purified. sci-hub.se
In the context of the Briggs-Rauscher oscillating reaction, which involves iodate and a catalyst like manganese or cerium, the immediate precipitation of cerium(IV) iodate can be observed when cerium(IV) is used as a catalyst. znaturforsch.com This rapid precipitation highlights the low solubility of this compound under these conditions. znaturforsch.com
The table below summarizes key aspects of the crystallization and precipitation kinetics of cerium compounds.
| Process | Key Findings | Experimental Observations |
| Spontaneous Hydrolysis of Cerium(IV) Ammonium Nitrate | Formation of crystalline cerium oxide nanoparticles from amorphous precursors. rsc.org | Changes in UV-visible absorption spectra over time. rsc.org |
| Solvent Kinetic Isotope Effect | Crystallization is ~10 times slower in D₂O than in H₂O, indicating a proton transfer rate-determining step. rsc.org | Comparison of reaction rates in H₂O and D₂O. rsc.org |
| Precipitation in Oscillating Reactions | Immediate precipitation of cerium(IV) iodate when Ce(IV) is used as a catalyst. znaturforsch.com | Visual observation of precipitate formation. znaturforsch.com |
Coprecipitation Mechanisms with Other Metal Ions (e.g., Berkelium(IV))
The precipitation of cerium(IV) iodate serves as an effective method for carrying other tetravalent metal ions, a process known as coprecipitation. This has been particularly studied with berkelium(IV). acs.orgosti.gov The similar ionic radii and charge of Ce(IV) and Bk(IV) allow for the incorporation of berkelium into the cerium(IV) iodate crystal lattice.
Studies on the coprecipitation of berkelium(IV) with cerium(IV) iodate from homogeneous solution have been conducted to understand the underlying mechanisms. acs.org Research involving the reaction of berkelium(IV) hydroxide (B78521) with iodate under hydrothermal conditions has shown that while the major product is Bk(IO₃)₃, trace amounts of Bk(IO₃)₄ also crystallize. osti.govresearchgate.net Interestingly, the structure of Bk(IO₃)₄ was found to be analogous to that of Zr(IO₃)₄ rather than Ce(IO₃)₄, despite the expectation based on ionic size. osti.govresearchgate.net This suggests that factors beyond simple ionic radius matching influence the coprecipitation and crystal structure.
The coprecipitation process is not limited to berkelium. The separation of cerium from other rare earths via iodate precipitation relies on the differing solubilities of the respective iodates. acs.orgosti.gov Trivalent rare earth iodates are generally more soluble than cerium(IV) iodate, allowing for a selective precipitation.
The table below details research findings on the coprecipitation with cerium(IV) iodate.
| Coprecipitated Ion | Key Findings | Structural Information |
| Berkelium(IV) | Effective coprecipitation with cerium(IV) iodate. acs.org | Bk(IO₃)₄ structure parallels that of Zr(IO₃)₄, not Ce(IO₃)₄. osti.govresearchgate.net |
| Trivalent Rare Earths | Less efficient coprecipitation due to higher solubility of their iodates. acs.orgosti.gov | N/A |
Factors Influencing Cerium(IV) Iodate Solubility and Formation
The solubility and formation of cerium(IV) iodate are governed by several interconnected factors, primarily pH, the concentration of reacting ions (ion product), and the presence of complexing agents. libretexts.org
pH Effects: The pH of the solution plays a critical role in the chemistry of cerium. The oxidation state of cerium is pH-dependent; at low pH, Ce(IV) can be reduced to Ce(III) by water, while increasing the pH favors the oxidation of Ce(III) to Ce(IV). researchgate.net The formation of insoluble cerium(IV) hydroxides occurs at a pH of approximately 3, whereas cerium(III) hydroxides precipitate at a much higher pH, around 9. researchgate.net This pH-dependent behavior directly impacts the availability of Ce(IV) ions for the precipitation of this compound. For instance, in the Briggs-Rauscher reaction, the use of sulfuric acid instead of perchloric acid can prevent the precipitation of cerium iodate, likely due to the formation of soluble cerium sulfate (B86663) complexes. znaturforsch.com
Ion Product Considerations: The formation of a precipitate occurs when the ion product of the constituent ions exceeds the solubility product constant (Ksp). Cerium(IV) iodate has an extremely low Ksp, estimated to be 5 x 10⁻¹⁷, indicating its high insolubility in aqueous solutions. sciengine.comnso-journal.org This low solubility is a direct consequence of the strong interaction between the hard Lewis acid Ce(IV) and the hard Lewis base iodate ion (IO₃⁻), as described by the Hard-Soft-Acid-Base (HSAB) theory. sciengine.com
Other Factors: The presence of other ions can influence the solubility of this compound through the formation of complex ions. libretexts.org For example, sulfate ions can form stable complexes with cerium(IV), increasing its solubility and potentially inhibiting the precipitation of the iodate. znaturforsch.com The ionic strength of the solution can also affect solubility, although the very low Ksp of this compound suggests it will precipitate even in solutions with high ionic strengths.
The table below summarizes the factors influencing the solubility and formation of cerium(IV) iodate.
| Factor | Influence on Solubility and Formation | Underlying Principle |
| pH | Lower pH can favor Ce(III), while higher pH can lead to the precipitation of cerium hydroxides. researchgate.net | The oxidation state and hydrolysis of cerium are pH-dependent. researchgate.net |
| Ion Product | Precipitation occurs when [Ce⁴⁺][IO₃⁻]⁴ > Ksp. The very low Ksp (5 x 10⁻¹⁷) favors precipitation. sciengine.comnso-journal.org | The solubility product principle. |
| Complexing Agents | Ions like sulfate can form soluble complexes with Ce(IV), increasing its solubility. znaturforsch.com | Formation of stable complex ions reduces the concentration of free Ce(IV) ions available for precipitation. libretexts.org |
Advanced Applications and Materials Science of Cerium Iv Iodates
Nonlinear Optical (NLO) Materials Development
The development of new nonlinear optical (NLO) materials is crucial for laser technology, and cerium iodate (B108269) compounds have shown considerable promise. The search for materials with a strong Second Harmonic Generation (SHG) response, wide optical transparency, and a large bandgap has led researchers to explore various cerium iodate-based systems. rsc.org Metal iodates are particularly attractive as NLO materials due to their potential for large SHG effects, broad transmission windows, and high laser-damage thresholds. acs.org
A key goal in NLO material design is to enhance the SHG response, a measure of a material's efficiency in converting laser light to double its frequency. A successful strategy involves modifying the structure of a parent compound to improve its NLO properties.
One notable strategy is fluorinated homovalent substitution. rsc.org For instance, the noncentrosymmetric cerium iodate, Ce(IO₃)₄, was used as a parent compound to design a new cerium fluorinated iodate, CeF₂(IO₃)₂. rsc.org While Ce(IO₃)₄ has a modest SHG response of 0.9 times that of the benchmark potassium dihydrogen phosphate (B84403) (KDP), the introduction of fluoride (B91410) ions in CeF₂(IO₃)₂ leads to a significantly enhanced, phase-matchable SHG response that is 8 times that of KDP. rsc.org This substitution not only boosts the SHG response but also advantageously increases the material's bandgap. rsc.orgresearchgate.net
Another approach involves creating anhydrous versions of hydrated compounds. The anhydrous rare-earth metal iodate fluoride, Ce(IO₃)₂F₂, exhibits a large SHG effect approximately 5.5 times greater than KDP. acs.org This is a significant improvement over its hydrous counterpart, Ce(IO₃)₂F₂(H₂O), which has an SHG response three times that of KDP. acs.orgresearchgate.net The removal of water molecules allows for a more ordered arrangement of the functional IO₃⁻ groups, reinforcing the material's polarity and thus its SHG effect. acs.org
The integration of hybrid anionic functional building blocks is another rational design approach. By incorporating nitrate (B79036) groups, the mixed-anion cerium iodate Ce(IO₃)₂(NO₃) was created, which shows a moderate SHG response equivalent to 1x KDP. researchgate.netwikipedia.org Similarly, defluorinated homovalent substitution was used to design Ce(IO₃)₂(SO₄) from a centrosymmetric parent compound, resulting in a strong SHG effect of 3.5 times KDP. acs.org The introduction of alkali metals has also been explored, with the noncentrosymmetric compound Rb₂Ce(IO₃)₅F showing an SHG signal comparable to KDP. rsc.orgrsc.org
| Compound | SHG Response (vs. KDP) | Bandgap (eV) | Key Strategy/Feature |
|---|---|---|---|
| Ce(IO₃)₄ | 0.9x | 2.17 | Parent Compound rsc.org |
| CeF₂(IO₃)₂ | 8x | 2.90 | Fluorinated Homovalent Substitution rsc.org |
| Ce(IO₃)₂F₂ | ~5.5x | - | Anhydrous Form acs.org |
| Ce(IO₃)₂F₂(H₂O) | 3x | - | Hydrated Precursor researchgate.net |
| Ce(IO₃)₂(SO₄) | 3.5x | - | Defluorinated Homovalent Substitution acs.org |
| Ce(IO₃)₂(NO₃) | 1x | - | Mixed-Anion (Nitrate) researchgate.netwikipedia.org |
| Rb₂Ce(IO₃)₅F | ~1x | ~2.33 | Mixed-Anion (Fluoride) rsc.org |
Birefringence, the optical property of a material having a refractive index that depends on the polarization and propagation direction of light, is critical for applications like polarizers and phase compensators. rsc.org Cerium iodate systems have been investigated for their birefringent properties, with research showing that the inclusion of different anionic groups can tune this characteristic.
The mixed-anion cerium iodate Ce(IO₃)₃F, for example, exhibits a large birefringence of 0.225 at a wavelength of 546 nm. researchgate.net Another compound, Ce(IO₃)₂(SO₄), also shows a significant birefringence of 0.259 at 546 nm. acs.org First-principles calculations on Li₂Ce(IO₃)₄F₂ indicate a moderate birefringence (Δn = 0.054 at 589 nm). acs.org Theoretical analysis suggests this property originates mainly from the umbrella-like [IO₃] groups and the [CeO₆F₂] polyhedrons within the crystal structure. acs.orgresearchgate.net Generally, the birefringence in most iodate compounds falls within the range of 0.05–0.25. rsc.org The large birefringence in many of these materials is often attributed to the anisotropies of their constituent polyhedra. rsc.orgresearchgate.net
| Compound | Birefringence (Δn) | Wavelength (nm) |
|---|---|---|
| Ce(IO₃)₃F | 0.225 | 546 researchgate.net |
| Ce(IO₃)₂(SO₄) | 0.259 | 546 acs.org |
| Li₂Ce(IO₃)₄F₂ | 0.054 | 589 acs.org |
The optimization of NLO performance in cerium iodate materials is intrinsically linked to their crystal structure. The arrangement of atoms and polyhedra dictates the electronic and optical response. researchgate.net Research has demonstrated that targeted structural modifications can lead to superior NLO properties. rsc.orgacs.org
Similarly, the superior NLO performance of anhydrous Ce(IO₃)₂F₂ compared to its hydrous form, Ce(IO₃)₂F₂(H₂O), is a direct result of structural changes. The anhydrous material features unique zigzag ∞[CeF₂]²⁺ chains bridged by IO₃⁻ groups. acs.org This complex three-dimensional structure promotes a more orderly arrangement of the lone pairs on the functional IO₃⁻ groups, which reinforces the material's polarity and leads to a larger SHG effect. acs.org
In mixed-anion systems like Rb₂Ce(IO₃)₅F, the crystal structure consists of layers of CeO₇F polyhedra interconnected by IO₃ groups to form a 3D framework. rsc.orgrsc.org The specific arrangement and topology of the iodate groups are considered to play the main role in the NLO response. researchgate.net The rich and flexible coordination geometries of cerium cations facilitate this structural tuning by modulating the anionic functional building blocks, providing a pathway to optimize NLO performance. acs.orgresearchgate.net
Adsorbent Materials for Environmental Remediation
Beyond optics, cerium(IV)-based materials are being developed for critical environmental applications, particularly for the removal of radioactive pollutants from water. The high affinity of cerium(IV) for certain anions makes it an excellent candidate for designing selective adsorbents.
Radioactive iodate (IO₃⁻) is a significant environmental risk due to its high solubility and mobility in water, making its removal a major challenge. sciengine.comnso-journal.org To address this, a cerium(IV)-based metal-organic framework, Ce(IV)-MOF-808, has been identified as a highly effective material for capturing iodate anions. sciengine.comdoaj.org This MOF is constructed from Ce(IV) hexanuclear clusters and organic ligands, creating a structure with available Ce(IV) sites. sciengine.comscienceopen.com
The exceptional performance of Ce(IV)-MOF-808 is attributed to the high affinity between the Ce(IV) clusters and the iodate oxyanion. sciengine.comnso-journal.orgresearchgate.net The capture mechanism involves the iodate anion replacing weakly coordinated hydroxyl groups on the MOF's surface, forming a strong Ce-O-I coordination structure. sciengine.comnso-journal.org This strong interaction leads to superior selectivity and an extremely high adsorption capacity. sciengine.com Furthermore, Ce(IV)-MOF-808 has demonstrated excellent iodate uptake performance in dynamic column separation tests using simulated groundwater from actual contaminated sites like the Hanford and Beishan sites, highlighting its potential for practical applications in remediating radioactive waste. sciengine.comnso-journal.orgresearchgate.net The material also shows decent radiation resistance, a crucial property for handling nuclear waste. nso-journal.org
Studies on Ce(IV)-MOF-808 have revealed both high capacity and rapid adsorption kinetics for iodate removal. nso-journal.org The material exhibits an exceptionally high maximum adsorption capacity of 623 mg of iodate per gram of MOF (mg·g⁻¹). sciengine.comnso-journal.org This capacity is significantly higher than that of many other reported adsorbents. scienceopen.com The distribution coefficient (Kₑ), a measure of the adsorbent's affinity for the target ion, was calculated to be a remarkable 2.60 × 10⁶ mL·g⁻¹. sciengine.comnso-journal.orgsemanticscholar.org
The adsorption process is also very fast, reaching equilibrium in less than 60 minutes. nso-journal.orgsemanticscholar.org This rapid kinetic performance is attributed to the easily accessible and replaceable hydroxyl sites within the MOF structure. nso-journal.org Kinetic modeling shows the adsorption process is well-described by a pseudo-second-order model, which indicates that the rate-limiting step is chemisorption, consistent with the formation of a strong chemical bond between the cerium sites and the iodate anions. semanticscholar.org The adsorption performance is effective over a wide pH range (4-10), with uptake even increasing in highly acidic conditions (pH 2). scienceopen.comsemanticscholar.org
| Adsorbent Material | Maximum Adsorption Capacity (mg·g⁻¹) | Equilibrium Time |
|---|---|---|
| Ce(IV)-MOF-808 | 623 sciengine.comnso-journal.org | < 60 min nso-journal.orgsemanticscholar.org |
| Cu₂O@CH | 313.4 scienceopen.comacs.org | Fast acs.org |
| NiAl LDH | 395.5 scienceopen.com | - |
| Dried Duckweed Powder | 5.1 scienceopen.com | 5760 min nso-journal.org |
| Purolite A530E (Resin) | 53.3 scienceopen.com | - |
Selectivity and Distribution Coefficient Analysis
The efficacy of cerium(IV) iodate and related compounds in separation science is critically dependent on their selectivity for target ions in the presence of competing species. The distribution coefficient (Kd), which quantifies the affinity of the material for a specific ion, is a key metric in this analysis.
A metal-organic framework, Ce(IV)-MOF-808, has demonstrated exceptional performance in the selective capture of iodate (IO₃⁻) anions. sciengine.comdoaj.orgnso-journal.org This material exhibits a remarkably high distribution coefficient (Kd) for iodate, calculated to be 2.60 × 10⁶ mL·g⁻¹. sciengine.comdoaj.orgnso-journal.org This high value indicates a strong affinity for iodate, even at low concentrations. sciengine.com The selectivity of Ce(IV)-MOF-808 for iodate is maintained even in the presence of a significant excess of competing anions such as nitrate (NO₃⁻) and chloride (Cl⁻). nso-journal.org Studies have shown that when the concentration of NO₃⁻ and Cl⁻ is 100 times greater than that of IO₃⁻, the removal rates for iodate remain above 91.8%. nso-journal.org Even in the presence of sulfate (B86663) (SO₄²⁻), an anion with a higher charge density that typically presents greater competition, Ce(IV)-MOF-808 can still remove over 46% of iodate when the sulfate-to-iodate molar ratio is as high as 100:1. nso-journal.org This outstanding selectivity is attributed to the high affinity between the Ce(IV) cluster and the iodate oxyanion, where iodate can form a strong coordination structure (Ce-O-I-O₂). sciengine.comdoaj.org
In the realm of cation exchange, composite materials based on cerium(IV) iodate also show significant selectivity. A biopolymer-based hybrid cation exchanger, pectin (B1162225) cerium(IV) iodate (PcCeI), has been synthesized and evaluated for its ion-exchange behavior. tandfonline.comdeswater.com This material demonstrates notable selectivity for specific heavy metal ions, as evidenced by its distribution coefficient values. tandfonline.comresearchgate.netmrforum.com
A related compound, cerium(IV) iodoselenite, has been studied for its affinity towards various metal ions, showing the highest selectivity for Lead (Pb²⁺). asianpubs.org
The following table summarizes the distribution coefficients for selected ions using cerium-based materials.
| Material | Target Ion | Distribution Coefficient (Kd) | Source(s) |
| Ce(IV)-MOF-808 | IO₃⁻ | 2.60 × 10⁶ mL·g⁻¹ | sciengine.com, doaj.org, nso-journal.org |
| Pectin Cerium(IV) Iodate (PcCeI) | As³⁺ | 250.01 mg/L | tandfonline.com, mrforum.com, researchgate.net |
| Pectin Cerium(IV) Iodate (PcCeI) | Zn²⁺ | 219.14 mg/L | tandfonline.com, mrforum.com, researchgate.net |
This interactive table provides a summary of key distribution coefficient findings.
Performance in Complex Aqueous Systems and Radiation Resistance
For practical applications, especially in environmental remediation of nuclear waste, materials must perform reliably in complex aqueous environments and withstand high levels of radiation.
The Ce(IV)-MOF-808 material has been tested in simulated complex water systems, demonstrating its potential for real-world applications. sciengine.comdoaj.org It exhibits excellent iodate uptake performance from both simulated Beishan and Hanford groundwater systems, indicating its utility in remediating actual radioactive wastes. sciengine.comdoaj.orgnso-journal.org
The radiation resistance of these materials is a critical factor for their use in radioactive environments. The structural integrity and adsorption capacity of Ce(IV)-MOF-808 were evaluated after being exposed to high doses of β-ray irradiation. sciengine.comnso-journal.org After irradiation up to 200 kGy, the material's structure, as analyzed by FT-IR and PXRD, remained almost unchanged. sciengine.comnso-journal.org Crucially, the high uptake capacity for iodate was maintained after this significant radiation exposure. sciengine.comnso-journal.org This indicates an outstanding resistance to radiation, a vital property for materials intended for nuclear waste treatment. sciengine.comnso-journal.org
Similarly, cesium iodide (CsI), both in doped and undoped forms, is known for its high radiation resistance, which has led to its widespread use as a scintillating material in high-energy physics experiments and medical imaging. iaea.orgradiologykey.com Recent studies have confirmed that the radiation hardness of both doped and undoped CsI can be very high, with some crystals showing minimal change in light output after exposure to millions of rads. iaea.org
Ion-Exchange Materials (e.g., Cerium(IV) Iodate and Pectin Cerium(IV) Iodate)
Cerium(IV) iodate (CeI) and its composites are effective ion-exchange materials. These materials are typically synthesized using sol-gel methods. tandfonline.comdeswater.com The incorporation of organic polymers, such as pectin, into the cerium(IV) iodate matrix can enhance its ion-exchange properties. Pectin cerium(IV) iodate (PcCeI) is a hybrid cation exchanger that has been developed to improve upon the characteristics of the base inorganic material. tandfonline.comresearchgate.netmrforum.com
A key parameter for an ion-exchange material is its ion-exchange capacity (IEC), which measures the quantity of ions it can exchange. Comparative studies have shown that the hybrid PcCeI material possesses a significantly higher IEC than the simple inorganic CeI.
The following table compares the ion-exchange capacities of these materials.
| Material | Ion-Exchange Capacity (IEC) | Source(s) |
| Cerium(IV) Iodate (CeI) | 0.92 meq/g | tandfonline.com, researchgate.net, mrforum.com, researchgate.net |
| Pectin Cerium(IV) Iodate (PcCeI) | 1.80 meq/g | tandfonline.com, researchgate.net, mrforum.com, researchgate.net |
This interactive table highlights the enhanced ion-exchange capacity of the pectin-based hybrid material.
The higher IEC of the pectin-cerium(IV) iodate hybrid suggests that the incorporation of the biopolymer creates a more effective framework for cation exchange. tandfonline.comresearchgate.net These materials have shown selectivity for toxic metal ions like As³⁺ and Zn²⁺, making them candidates for water purification applications. tandfonline.comdeswater.com
Electrochemical System Components
Cerium compounds, leveraging the stable and reversible Ce(III)/Ce(IV) redox couple, are integral to various advanced electrochemical systems. Their applications range from energy storage in redox flow batteries and supercapacitors to providing crucial corrosion protection for metals.
The cerium redox couple, Ce(III)/Ce(IV), is a highly attractive candidate for the positive half-cell in redox flow batteries (RFBs) due to its high standard electrode potential, which ranges from 1.28 V to 1.72 V depending on the electrolyte. confex.commdpi.com This high potential allows for the development of RFBs with high open-circuit voltages; for instance, a zinc-cerium RFB has one of the highest thermodynamic open-circuit cell voltages among aqueous systems. acs.org A cell pairing a Ce(III)/Ce(IV) positive side with a vanadium-based negative side demonstrated a stable open-circuit voltage of 1.870 V, which is significantly higher than that of all-vanadium batteries. researchgate.net
However, the practical application of the cerium couple faces challenges, including the slow kinetics of the redox reaction and the low solubility of cerium salts in traditional sulfuric acid electrolytes. researchgate.net Research has focused on overcoming these limitations by exploring alternative electrolytes, such as methanesulfonic acid (MSA) and mixed-acid solutions, which can improve reaction kinetics and solubility. mdpi.comsoton.ac.uk Elevating the operating temperature has also been shown to be electrochemically favorable, increasing peak currents and reducing the peak potential separation for the redox reactions. researchgate.net
Cerium-based metal-organic frameworks (Ce-MOFs) are emerging as promising materials for supercapacitor electrodes. researchgate.neteaapublishing.org Their high surface area and the inherent redox activity of the cerium nodes make them suitable for pseudocapacitive energy storage, which relies on fast and reversible faradaic reactions at the electrode surface. researchgate.netaip.org The redox activity stems from the ability of cerium atoms in the hexa-cerium clusters to switch between Ce(III) and Ce(IV) states. aip.org
Cerium salts are known corrosion inhibitors, but their effectiveness can be limited, particularly in acidic conditions. researchgate.net Research has revealed a significant synergistic effect when cerium ions are combined with iodide ions, greatly enhancing corrosion protection for metals like carbon steel and aluminum alloys. researchgate.netmdpi.com
The proposed mechanism involves a two-step process. First, iodide ions, which have a strong affinity for metal surfaces, adsorb preferentially over aggressive ions like chloride, forming a "capping" layer. mdpi.com This adsorbed iodide layer then facilitates the adsorption of cerium ions, leading to the formation of a more robust and adherent protective film. mdpi.com This combined Ce-I system has been shown to provide inhibitor efficiencies in excess of 90% for carbon steel in saline environments. mdpi.compublications.csiro.au The addition of potassium iodide (KI) to a cerium nitrate inhibitor solution was also found to alter the nature of the protective film, promoting the formation of a more adherent mixture of iron oxyhydroxides and oxides (FeOOH, Fe₃O₄, and Fe₂O₃) instead of predominantly Fe₂O₃. mdpi.compublications.csiro.au This synergistic action extends the effective pH range for cerium-based corrosion inhibitors into more acidic environments. researchgate.netmdpi.com
Catalytic Applications in Chemical Processes
Cerium(IV) iodate and related cerium(IV) compounds exhibit notable catalytic activity in various chemical reactions, primarily leveraging the Ce(IV)/Ce(III) redox couple. While research specifically isolating "ceric iodate" as a catalyst is specialized, the catalytic role of cerium(IV) in the presence of iodate is well-documented in certain systems, such as oscillating chemical reactions.
One of the most prominent examples is the Briggs-Rauscher (BR) oscillating reaction, a chemical system known for its dramatic color changes. In this reaction, cerium(III) or cerium(IV) ions can effectively replace the more commonly used manganese(II) catalyst. znaturforsch.comresearchgate.net The reaction involves a complex interplay between an acidic solution, an iodate source (like potassium iodate), hydrogen peroxide, and an organic substrate such as malonic acid. znaturforsch.com The cerium catalyst facilitates the oscillation between a state rich in iodine and a state rich in iodide ions.
Research findings indicate that Ce(III) at low concentrations is approximately three times more effective as a catalyst than Mn(II) in the BR reaction. znaturforsch.com However, at higher concentrations, the catalytic effectiveness of both ions tends to level off. znaturforsch.com It is crucial to use sulfuric acid in the cerium-catalyzed system, as the use of perchloric acid leads to the precipitation of cerium iodate, which inhibits the oscillatory behavior. znaturforsch.comresearchgate.net Ce(IV) is also an effective catalyst, though it may cause some immediate precipitation of cerium(IV) iodate. znaturforsch.comresearchgate.net The mechanistic steps involving the cerium catalyst are believed to be similar to those involving manganese. znaturforsch.com
Furthermore, novel complex iodates of cerium(IV) have been synthesized and are explored for their potential applications, including as catalysts. For instance, a cesium cerium(IV) iodate, Cs₂Ce(IO₃)₆, was synthesized hydrothermally and noted for its structural properties, which could be relevant for catalytic applications. rsc.orgrsc.orgresearchgate.net Similarly, a cerium(IV) iodoselenite cation exchanger has been synthesized, demonstrating the versatility of cerium(IV) in creating materials with potential catalytic and separation capabilities. asianpubs.org
Analytical Methodologies for Cerium and Iodide Species
Spectrophotometric Determination of Cerium(IV) via Reaction with Potassium Iodide
The reaction between Cerium(IV) and potassium iodide in an acidic medium provides a basis for the spectrophotometric determination of cerium. In this reaction, Ce(IV) acts as an oxidizing agent, oxidizing iodide ions (I⁻) to free iodine (I₂), while being reduced to Cerium(III).
2Ce⁴⁺ + 2I⁻ → 2Ce³⁺ + I₂
The amount of iodine liberated is directly proportional to the initial concentration of Cerium(IV). The liberated iodine can be quantified to determine the cerium concentration. A highly sensitive method involves using the liberated iodine to bleach a colored dye, where the decrease in color intensity is measured. niscpr.res.inniscpr.res.in
One such method employs malachite green as an indicator dye. niscpr.res.inniscpr.res.in In an acidic medium (e.g., 1M HCl), Ce(IV) reacts with potassium iodide (KI) to produce iodine. niscpr.res.in This iodine then bleaches the greenish color of the malachite green solution. niscpr.res.in The decrease in absorbance of the dye, measured at its maximum wavelength (λmax = 605 nm), is proportional to the Ce(IV) concentration. niscpr.res.in This indirect method offers high sensitivity for determining trace amounts of cerium. niscpr.res.inniscpr.res.in The method has been successfully applied to determine cerium in diverse samples like silicate (B1173343) rocks, soil, and natural water. niscpr.res.inniscpr.res.in In another approach, the iodine liberated can be measured directly. After the reaction, the iodine can be titrated with a standard thiosulfate (B1220275) solution or measured spectrophotometrically. rsc.orgu-szeged.hu For instance, the absorbance of the triiodide ion (I₃⁻), formed from iodine and excess iodide, can be measured at its λmax of 351 nm. u-szeged.hu
Table 1: Parameters for Spectrophotometric Determination of Ce(IV) using the Malachite Green-Iodide System
| Parameter | Value | Reference |
| Principle | Bleaching of malachite green by iodine released from the Ce(IV)-KI reaction. | niscpr.res.in |
| Wavelength (λmax) | 605 nm | niscpr.res.in |
| Linearity Range (Beer's Law) | 0.024 - 0.184 ppm (in a 25 ml final volume) | niscpr.res.in, niscpr.res.in |
| Molar Absorptivity | 1.36 x 10⁵ L mol⁻¹ cm⁻¹ | niscpr.res.in, niscpr.res.in |
| Sandell's Sensitivity | 0.002 µg cm⁻² | niscpr.res.in, niscpr.res.in |
Iodide-Catalyzed Reactions in Analytical Assays (e.g., Cerium(IV)-Arsenic(III) Reaction)
The catalytic effect of iodide on the redox reaction between cerium(IV) and arsenic(III) is a cornerstone of analytical chemistry for the determination of trace amounts of iodide. mdpi.comacs.orgacs.orgmahidol.ac.th This reaction, known as the Sandell-Kolthoff reaction, proceeds very slowly in the absence of a catalyst. mdpi.com
2Ce⁴⁺ (yellow) + As³⁺ → 2Ce³⁺ (colorless) + As⁵⁺
Trace amounts of iodide ions (I⁻) significantly accelerate the reaction rate. mdpi.com The rate of the reduction of the yellow ceric(IV) ions to colorless cerous(III) ions is directly proportional to the concentration of the iodide catalyst. mdpi.comkcl.ac.uk By monitoring the change in absorbance of the Ce(IV) solution over time, the iodide concentration can be accurately determined, even at picogram levels. nih.govnih.gov
The reaction kinetics are first order with respect to both cerium(IV) and iodide concentrations, while the order with respect to arsenic(III) is less than unity. researchgate.net The reaction is typically carried out in a sulfuric acid medium. acs.orgresearchgate.net The sensitivity of this kinetic-catalytic method makes it suitable for measuring iodide in various samples, including biological fluids like urine, and for assessing iodine nutrition status. nih.govucp.pt
Several variations and improvements to the classic Sandell-Kolthoff method have been developed. These include automating the process using flow injection analysis (FIA) and adapting it for microplate readers to handle many samples simultaneously. mdpi.comnih.govtandfonline.com To address the high toxicity of arsenic trioxide, methods have been developed that replace it with less toxic reagents like antimony(III), which participates in a similar iodide-catalyzed redox reaction with Ce(IV). google.com The principle remains the same: iodide catalyzes the reduction of yellow Ce(IV) to colorless Ce(III) by Sb(III), and the reaction rate corresponds to the iodide concentration. google.com
Table 2: Comparison of Reductants in Iodide-Catalyzed Cerium(IV) Reaction
| Feature | Arsenic(III) (Sandell-Kolthoff) | Antimony(III) | Reference |
| Principle | Iodide catalyzes the Ce(IV) + As(III) reaction. | Iodide catalyzes the Ce(IV) + Sb(III) reaction. | mdpi.com, google.com |
| Detection | Spectrophotometric monitoring of Ce(IV) disappearance. | Spectrophotometric monitoring of Ce(IV) disappearance. | mdpi.com, google.com |
| Key Advantage | High sensitivity, well-established method. | Avoids the use of highly toxic arsenic trioxide. | google.com |
| Application | Determination of trace iodide in clinical and environmental samples. | Proposed for determination of iodide in urine, water, salt, etc. | google.com, ucp.pt |
Chemiluminescence Reactions Enhanced by Cerium(IV) Systems
Cerium(IV) is a potent oxidizing agent used in numerous chemiluminescence (CL) systems for the sensitive determination of a wide array of analytes. libretexts.orglibretexts.org The fundamental principle of these systems involves the oxidation of a substrate by Ce(IV). This redox reaction produces an electronically excited species that emits light upon relaxation to its ground state. csic.es The emitter is often suggested to be an excited cerium(III) species (Ce(III)*), formed during the reduction of Ce(IV). libretexts.orglibretexts.orgcsic.es
Ce(IV) + Analyte (reductant) → Ce(III) + Oxidized Analyte* Ce(III) → Ce(III) + hν (light)*
These reactions are typically performed in an acidic medium, often sulfuric acid. libretexts.orglibretexts.org The intensity of the emitted light is proportional to the concentration of the analyte.
While some substances can directly reduce Ce(IV) to produce luminescence, the sensitivity and applicability of Ce(IV)-based CL systems are greatly expanded through the use of sensitizers or enhancers. libretexts.org In these enhanced systems, the energy from the excited Ce(III)* is transferred to a fluorophore (sensitizer), which then emits light more efficiently or at a different wavelength. libretexts.orgacs.org Common sensitizers include rhodamine derivatives (like rhodamine B and rhodamine 6G) and quinine. libretexts.orgacs.orgrsc.orgnih.gov
For example, the weak chemiluminescence from the oxidation of rhodamine 6G by cerium(IV) can be significantly enhanced by various phenolic compounds. researchgate.net The proposed mechanism involves the oxidation of both rhodamine 6G and the phenolic compound by Ce(IV) to form excited Ce(III)*, which then transfers energy to rhodamine 6G, the ultimate luminophor. researchgate.net This principle allows for the determination of numerous analytes, including pharmaceuticals, amino acids, and phenolic compounds. libretexts.orgacs.orgnih.gov Flow injection analysis (FIA) is frequently coupled with CL detection to automate these sensitive measurements. libretexts.orgrsc.org
Table 3: Examples of Analytes Determined by Cerium(IV) Chemiluminescence
| Analyte Type | Specific Examples | Sensitizer/System | Reference |
| Pharmaceuticals | Naproxen, Acetaminophen, Captopril, Ofloxacin, Tiopronin | Direct or sensitized (e.g., sulfite, quinine) | libretexts.org, rsc.org |
| Phenolic Compounds | Salicylic acid, Ferulic acid, Polyphenols | Rhodamine 6G, Tween 85-Citrate | libretexts.org, nih.gov, researchgate.net |
| Amino Acids | Cystine, Methionine, Phenylalanine | Rhodamine 6G-Au-Ag Nanoparticles, Tween 85-Citrate | acs.org, nih.gov |
| Vitamins | Ascorbic Acid (Vitamin C) | Rhodamine B | mdpi.com |
Q & A
Basic: What are the established methods for synthesizing ceric iodate in acidic aqueous systems?
Answer: this compound (Ce(IO₃)₄) can be synthesized via laser-induced redox reactions in acidic media. For example, irradiation of a KIO₃-HCl system with a nitrogen laser triggers the oxidation of cerous ions (Ce³⁺) to ceric ions (Ce⁴⁺), forming a yellow precipitate of this compound. Key parameters include pH control (acidic conditions), laser intensity, and reaction time. The product is confirmed via IR spectroscopy and chemical analysis .
Basic: How are ceric sulfate solutions standardized for redox titrations, and what are common analytes?
Answer: Ceric sulfate is standardized using Mohr’s salt (ferrous ammonium sulfate) in sulfuric acid medium. The endpoint is determined via potentiometry or redox indicators (e.g., ferroin). Common analytes include Cu²⁺, NO₂⁻, and C₂O₄²⁻ ions. For example, copper determination involves reducing Cu²⁺ to Cu⁺ with iodide, followed by titration with ceric sulfate. Accuracy requires standardization against primary standards like arsenic trioxide or iron .
Basic: What spectroscopic or titrimetric methods are used to quantify iodate in analytical chemistry?
Answer: Iodate can be determined via iodometric titration (e.g., reaction with excess iodide in acid, liberating I₂, followed by titration with thiosulfate). Spectrophotometric methods include using variamine blue (VB) dye, where iodate reacts with iodide and acid to form I₂, which complexes with VB to produce a violet species (λmax = 550 nm). This method is rapid and selective for iodate in matrices like iodized salt .
Advanced: How do inorganic and organic reaction cycles explain contradictions in iodide-iodate speciation models for atmospheric aerosols?
Answer: Models initially predicted iodate accumulation in aerosols, but measurements show variable iodide-iodate ratios. Updated models incorporate:
- Inorganic pathways : Acidic aerosols reduce iodate (IO₃⁻) to iodide (I⁻) via reactions with HSO₃⁻ or HOI.
- Organic pathways : HOI reacts with dissolved organic matter (DOM) to produce I⁻, accelerating iodate reduction.
The combined cycles explain observed speciation but depend critically on pH and DOM composition, highlighting the need for pH-resolved field data .
Advanced: What is the catalytic role of iodide in ceric sulfate-arsenious acid redox systems, and how does iodate interfere?
Answer: Iodide (I⁻) catalyzes the reduction of Ce⁴⁺ to Ce³⁺ by arsenious acid (H₃AsO₃) via intermediate iodine (I₂) formation. However, iodate (IO₃⁻) does not catalyze this reaction and may suppress it by competing for iodide. Experimental results show pseudo-first-order kinetics, with rate constants dependent on [I⁻] and pH. Contamination by residual iodate in samples can lead to underestimated iodide activity .
Advanced: How does laser irradiation alter cerium’s oxidation state in iodate systems, and what are the implications for synthesis?
Answer: Laser irradiation (e.g., nitrogen laser at 337 nm) in KIO₃-HCl systems induces photoexcitation, promoting Ce³⁺ → Ce⁴⁺ oxidation. This method avoids traditional strong oxidants (e.g., HNO₃), enabling controlled synthesis of this compound. Challenges include avoiding over-irradiation (which may degrade IO₃⁻) and ensuring homogeneous precipitation. Applications span photoredox catalysis and materials science .
Methodological: What factors influence iodate determination accuracy in environmental or biological samples?
Answer: Key factors include:
- Matrix effects : Organic matter or reducing agents (e.g., SCN⁻) interfere with iodate-iodide reactions.
- pH control : Acidic conditions (pH < 2) are critical for liberating I₂ from IO₃⁻.
- Sensitivity limits : Spectrophotometric methods (e.g., VB dye) require nanomolar detection limits for trace analysis.
Validation against certified reference materials (CRMs) or spike-recovery experiments is essential .
Data Analysis: How should researchers resolve discrepancies in redox titration results using different standardization methods?
Answer: Discrepancies arise when ceric sulfate is standardized against arsenic trioxide vs. iron. Arsenic trioxide may yield low results due to incomplete reaction kinetics, whereas iron standardization aligns with analyte matrices (e.g., ferrous systems). Researchers should:
- Use matrix-matched standards (e.g., iron for Fe³⁺ determination).
- Validate via independent methods (e.g., ICP-MS for trace metals).
- Report standardization protocols to ensure reproducibility .
Experimental Design: What parameters are critical when studying iodine-cerium redox kinetics?
Answer: Key parameters include:
- Ionic strength : Affects reaction rates and equilibrium constants.
- Temperature : Elevated temperatures accelerate Ce⁴⁺ reduction but may destabilize intermediates.
- Catalyst concentration : Trace iodide (µg/L) significantly alters kinetics.
- Analytical controls : Use inert atmospheres (N₂) to prevent O₂ interference and quench reactions at timed intervals .
Advanced Synthesis: What challenges exist in controlling cerium’s oxidation state during this compound synthesis?
Answer: Challenges include:
- Redox reversibility : Ce⁴⁺ may revert to Ce³⁺ under reducing conditions (e.g., residual HCl).
- Precipitation kinetics : Rapid precipitation traps impurities; slow growth yields purer crystals.
- Characterization : Differentiate Ce(IO₃)₄ from Ce(IO₃)₃ via XANES or redox titration. Mitigation strategies include pH buffering and using stabilizing ligands (e.g., sulfate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
